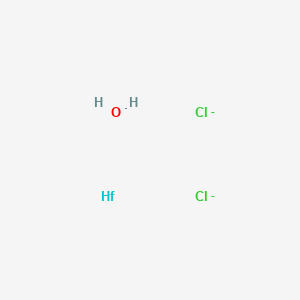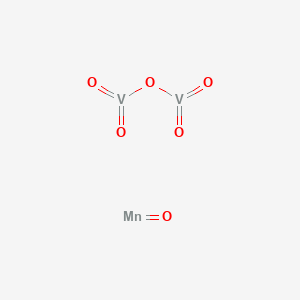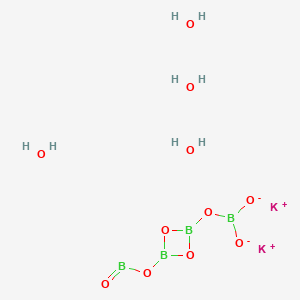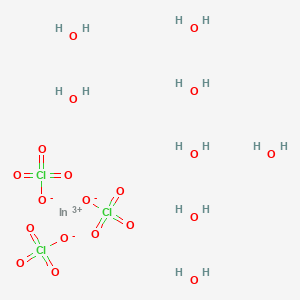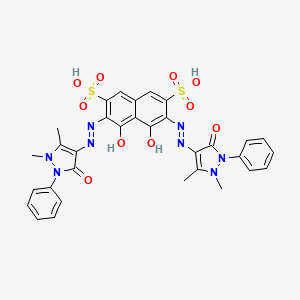
2,3,5-三苯基-2,3-二氢-1H-四唑-1-鎓碘化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide is a chemical compound with the molecular formula C19H15IN4 and a molecular weight of 426.25 g/mol. This compound is known for its unique structure, which includes a tetrazolium core substituted with three phenyl groups. It is often used in various scientific research applications due to its interesting chemical properties.
科学研究应用
2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of various materials and as a catalyst in industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide typically involves the reaction of triphenylphosphine with azides under specific conditions. One common method includes the following steps :
Reactants: Triphenylphosphine and an azide compound.
Solvent: The reaction is usually carried out in an organic solvent such as dichloromethane.
Temperature: The reaction is conducted at room temperature.
Reaction Time: The reaction mixture is stirred for several hours until the formation of the desired product is complete.
Purification: The product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce various reduced forms of the compound.
作用机制
The mechanism of action of 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and other proteins, modulating their activity and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
2,3,5-Triphenyl-2H-tetrazolium chloride: Similar in structure but with a chloride ion instead of an iodide ion.
2,3,5-Triphenyl-2H-tetrazolium bromide: Similar in structure but with a bromide ion instead of an iodide ion.
Tetrazolium salts: A broader class of compounds with similar tetrazolium cores but different substituents.
Uniqueness
2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide is unique due to its specific iodide ion, which can influence its reactivity and interactions in various chemical and biological contexts
属性
CAS 编号 |
13014-90-9 |
|---|---|
分子式 |
C19H15IN4 |
分子量 |
426.25 |
IUPAC 名称 |
2,3,5-triphenyl-1H-tetrazol-1-ium;iodide |
InChI |
InChI=1S/C19H16N4.HI/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H,(H,20,21);1H |
SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



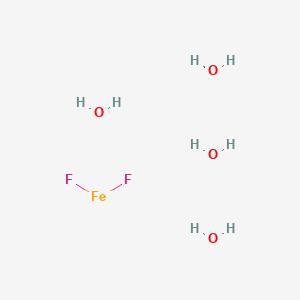


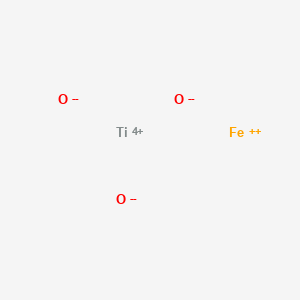
![2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;manganese(2+)](/img/structure/B1143733.png)
